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Compound of Interest

Compound Name: 2-Hydroxyisophthalic acid

Cat. No.: B1222774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-
Hydroxyisophthalic acid and its corresponding methyl and ethyl esters. Due to the limited

availability of direct experimental data for 2-hydroxyisophthalic acid and its simple esters in

public databases, this guide utilizes data from its isomers, 2-hydroxyterephthalic acid and its

dimethyl ester, as illustrative examples. The provided experimental protocols are standardized

procedures applicable to the analysis of these aromatic compounds.

Introduction
2-Hydroxyisophthalic acid and its ester derivatives are aromatic compounds with potential

applications in medicinal chemistry and materials science. A thorough understanding of their

structural and electronic properties through spectroscopic analysis is crucial for their

development and application. This guide focuses on a comparative overview of their expected

characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-

Vis) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-
hydroxyisophthalic acid and its esters. Data for the isomeric 2-hydroxyterephthalic acid and

its dimethyl ester are provided for comparison and to infer the spectroscopic behavior of the

target compounds.
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Table 1: ¹H NMR Spectral Data (Predicted and Comparative)

Compound
Aromatic
Protons (δ,
ppm)

-OH Proton (δ,
ppm)

Ester Alkyl
Protons (δ,
ppm)

Solvent

2-

Hydroxyisophthal

ic Acid

(Predicted)

7.5 - 8.5 (m) 10 - 13 (br s) N/A DMSO-d₆

Dimethyl 2-

Hydroxyisophthal

ate (Predicted)

7.3 - 8.3 (m) 9 - 11 (s) ~3.9 (s, 6H) CDCl₃

Diethyl 2-

Hydroxyisophthal

ate (Predicted)

7.3 - 8.3 (m) 9 - 11 (s)
~4.4 (q, 4H),

~1.4 (t, 6H)
CDCl₃

Dimethyl 2-

Hydroxyterephth

alate

(Experimental)[1]

7.52 (dd), 7.63

(d), 7.90 (d)
10.74 (s)

3.92 (s, 3H), 3.98

(s, 3H)
CDCl₃

Table 2: ¹³C NMR Spectral Data (Predicted and Comparative)
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Compound
Aromatic
Carbons (δ,
ppm)

Carbonyl
Carbon (δ,
ppm)

Ester Alkyl
Carbons (δ,
ppm)

Solvent

2-

Hydroxyisophthal

ic Acid

(Predicted)

115 - 160 165 - 175 N/A DMSO-d₆

Dimethyl 2-

Hydroxyisophthal

ate (Predicted)

115 - 160 165 - 170 ~52 CDCl₃

Diethyl 2-

Hydroxyisophthal

ate (Predicted)

115 - 160 165 - 170 ~61, ~14 CDCl₃

Dimethyl 2-

Hydroxyterephth

alate

(Experimental)[1]

115.7, 118.9,

119.7, 130.0,

136.4, 161.3

166.0, 169.9 52.5, 52.6 CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group
2-Hydroxyisophthalic Acid
(Expected)

Esters (Expected)

O-H (Carboxylic Acid/Phenol)
2500-3300 (broad), ~3200-

3600
~3200-3600 (Phenol)

C-H (Aromatic) ~3000-3100 ~3000-3100

C=O (Carboxylic Acid) ~1680-1710 N/A

C=O (Ester) N/A ~1700-1730

C=C (Aromatic) ~1450-1600 ~1450-1600

C-O Stretch ~1200-1300 ~1200-1300
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Table 4: UV-Vis Absorption Maxima (λ_max)

Compound Expected λ_max (nm) in Methanol

2-Hydroxyisophthalic Acid ~210-220, ~250, ~290-310

Esters of 2-Hydroxyisophthalic Acid ~210-220, ~250, ~290-310

Table 5: Mass Spectrometry Data (Predicted m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions (m/z)

2-Hydroxyisophthalic Acid[1][2] 182.02
165 ([M-OH]⁺), 137 ([M-

COOH]⁺)

Dimethyl 2-

Hydroxyisophthalate[3]
210.05

179 ([M-OCH₃]⁺), 151 ([M-

COOCH₃]⁺)

Diethyl 2-Hydroxyisophthalate 238.08
193 ([M-OC₂H₅]⁺), 165 ([M-

COOC₂H₅]⁺)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ for the acid, CDCl₃ for the esters).

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition: The data is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay

are optimized for quantitative analysis.

¹³C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to one

peak per unique carbon atom. A larger number of scans is typically required compared to ¹H
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NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed

into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used

for direct analysis of the solid or liquid sample.

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated π-system.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance

reading between 0.1 and 1.0.

Data Acquisition: The absorbance is measured over a wavelength range of approximately

200-400 nm. A baseline is recorded using a cuvette containing only the solvent.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Sample Preparation: For GC-MS, the sample may need to be derivatized to increase its

volatility. For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile

phase.

Data Acquisition: Electron Ionization (EI) is a common ionization technique for GC-MS, while

Electrospray Ionization (ESI) is frequently used for LC-MS. The mass spectrum is recorded,

showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an

organic compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Reporting

Synthesis & Purification

Initial Characterization
(e.g., m.p., TLC)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Integrate Spectroscopic Data

Determine Chemical Structure

Compare with Analogs

Publish Findings

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of organic compounds.
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Structural Comparison
This diagram shows the structural relationship between 2-hydroxyisophthalic acid and its

dimethyl ester.

2-Hydroxyisophthalic Acid Dimethyl 2-Hydroxyisophthalate

Esterification
(CH₃OH, H⁺)

Click to download full resolution via product page

Caption: The esterification of 2-hydroxyisophthalic acid to form its dimethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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